N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a piperidinyl-substituted pyrimidine ring, and an acetamide moiety
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-11-17(22-18(20-13)23-9-5-2-6-10-23)25-12-16(24)21-15-8-4-3-7-14(15)19/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPYRLELJAMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the piperidinyl group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a piperidinyl group, often using a nucleophilic substitution reaction.
Attachment of the chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the acetamide moiety: This final step involves the reaction of the intermediate compound with an acetamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethanamide
- N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}propionamide
Uniqueness
The uniqueness of N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound with significant potential in pharmacology due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including neuroprotective effects, analgesic properties, and comparisons with related compounds.
Structure and Synthesis
The compound features a chlorophenyl group , a piperidinyl-pyrimidinyl moiety , and an acetamide linkage . The synthesis typically involves multiple steps, including:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions.
- Introduction of the Piperidine Group : Via nucleophilic substitution reactions.
- Coupling with the Chlorophenyl Group : Using palladium-catalyzed cross-coupling reactions.
- Formation of the Acetamide Linkage : Through amidation reactions with acetic anhydride or acetyl chloride.
Neuroprotective Effects
A study demonstrated that this compound exhibits significant neuroprotective properties. The compound was tested in neuronal cell cultures exposed to neurotoxic agents, resulting in:
- Increased Cell Viability : The compound significantly enhanced neuronal survival rates, reducing apoptosis compared to control groups.
Analgesic Activity
In animal models, the compound's analgesic properties were evaluated. Key findings include:
- Reduction in Pain Responses : The compound showed a notable decrease in pain responses when compared to baseline measurements, suggesting its potential as an effective analgesic agent.
Comparative Analysis with Similar Compounds
To illustrate the unique biological activity of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks piperidine moiety | Limited anti-inflammatory effects |
| Compound B | Simple acetamide structure | Lower neuroprotective activity |
This table highlights how the specific combination of functional groups in N-(2-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy}acetamide contributes to its enhanced biological activity.
Case Studies and Research Findings
-
Neuroprotective Study :
- Conducted on neuronal cell cultures.
- Results indicated significant increases in cell viability under neurotoxic conditions.
-
Analgesic Activity Assessment :
- Animal model studies showed a marked reduction in pain response.
- Implications for potential therapeutic use in pain management.
-
Docking Studies :
- Molecular docking studies provided insights into interactions with various receptors, indicating potential pathways for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
